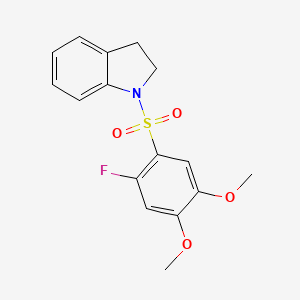
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole
Vue d'ensemble
Description
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, two methoxy groups, and a benzenesulfonyl group attached to an indole ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Orientations Futures
Indole derivatives, including “1-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]indoline”, have immense potential for further exploration due to their diverse biological activities and their prevalence in natural products and drugs . Future research could focus on developing novel synthesis methods, investigating new biological activities, and exploring their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps. One common method starts with the preparation of 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 2,3-dihydro-1H-indole under specific conditions to yield the final product.
-
Preparation of 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride
Reagents: 2-fluoro-4,5-dimethoxybenzene, chlorosulfonic acid.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the sulfonyl chloride derivative.
-
Reaction with 2,3-dihydro-1H-indole
Reagents: 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride, 2,3-dihydro-1H-indole.
Conditions: The reaction is typically performed in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the sulfonyl group.
Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
Applications De Recherche Scientifique
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride
- 2-fluoro-4,5-dimethoxybenzene
- 2,3-dihydro-1H-indole
Uniqueness
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(2-fluoro-4,5-dimethoxyphenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-21-14-9-12(17)16(10-15(14)22-2)23(19,20)18-8-7-11-5-3-4-6-13(11)18/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTVQOATTIQUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


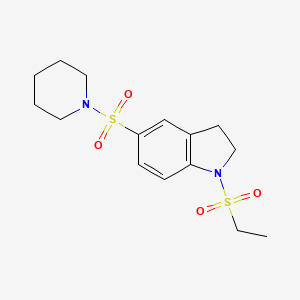
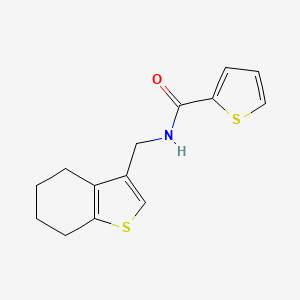
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4443685.png)

![3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4443694.png)
![N-cyclopropyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4443698.png)
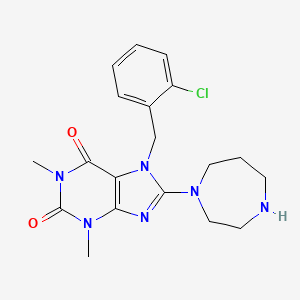
![2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4443701.png)
![4-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B4443702.png)
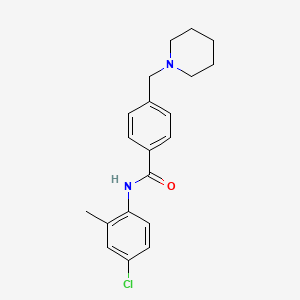
![N-[4-(acetylamino)-2-methoxyphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B4443715.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4443722.png)
![N-(3-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443727.png)
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4443736.png)
